molecular formula C19H18Cl2N2O3S B275779 4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Cat. No.: B275779
M. Wt: 425.3 g/mol
InChI Key: ZKYQGFYWZZMQDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonamide group attached to a furyl ring substituted with dichlorophenyl and an aminoethyl chain. Its complex structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps:

    Formation of the Furyl Ring: The initial step involves the synthesis of the furyl ring substituted with a dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction followed by cyclization.

    Aminomethylation: The furyl ring is then subjected to aminomethylation using formaldehyde and a suitable amine to introduce the aminomethyl group.

    Sulfonamide Formation: The final step involves the reaction of the aminomethylated furyl compound with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or the furyl ring to a tetrahydrofuran ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, tetrahydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-[2-({[5-(2,4-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Similar structure but with a different substitution pattern on the phenyl ring.

    4-[2-({[5-(2,6-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide: Another isomer with different chlorine positions on the phenyl ring.

Uniqueness

4-[2-({[5-(2,5-Dichlorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2,5-dichlorophenyl group may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18Cl2N2O3S

Molecular Weight

425.3 g/mol

IUPAC Name

4-[2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H18Cl2N2O3S/c20-14-3-7-18(21)17(11-14)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25)

InChI Key

ZKYQGFYWZZMQDI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)S(=O)(=O)N

Origin of Product

United States

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